molecular formula C7H8F2N2 B13435620 (2-(Difluoromethyl)pyridin-3-yl)methanamine

(2-(Difluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B13435620
M. Wt: 158.15 g/mol
InChI Key: HGXOUCNAGNLHQR-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethyl)pyridin-3-yl)methanamine typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the reaction of 2-chloromethylpyridine with difluoromethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine compounds in combination with TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include difluoromethylated pyridine derivatives, aldehydes, ketones, and various substituted pyridines.

Scientific Research Applications

(2-(Difluoromethyl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-(Trifluoromethyl)pyridin-3-yl)methanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.

    (2-(Chloromethyl)pyridin-3-yl)methanamine: The presence of a chloromethyl group instead of a difluoromethyl group can lead to different reactivity and applications.

Uniqueness

(2-(Difluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which can impart specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

[2-(difluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2

InChI Key

HGXOUCNAGNLHQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)CN

Origin of Product

United States

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